molecular formula C17H13F4NO6 B054532 N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine CAS No. 122670-49-9

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine

Katalognummer B054532
CAS-Nummer: 122670-49-9
Molekulargewicht: 403.28 g/mol
InChI-Schlüssel: WHJWOQBDTIOZCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine, also known as FMT-3, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which plays a critical role in regulating glutamate levels in the brain.

Wirkmechanismus

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine acts as a competitive inhibitor of EAAT2, which is responsible for the majority of glutamate uptake in the brain. By inhibiting EAAT2, this compound increases extracellular glutamate levels, which can lead to enhanced synaptic transmission and improved neuronal function. This compound has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase glutamate levels in the brain, which can enhance synaptic transmission and improve cognitive function. This compound has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAAT2, which allows for precise modulation of glutamate levels in the brain. This compound is also stable and can be administered orally, making it easy to use in animal models. However, this compound has some limitations, including its complex synthesis method and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine. One area of interest is the potential use of this compound in the treatment of ALS, a neurodegenerative disorder characterized by the death of motor neurons. This compound has been shown to improve motor function and increase survival in animal models of ALS, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the development of more potent and selective EAAT2 inhibitors, which could have even greater therapeutic potential for neurological disorders.

Synthesemethoden

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine can be synthesized using a multi-step process that involves the reaction of 2-fluoro-6-methoxy-5-trifluoromethylnaphthalene with various reagents to form the intermediate compounds. The final step involves the reaction of the intermediate with glycine methyl ester hydrochloride to form this compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.

Wissenschaftliche Forschungsanwendungen

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). EAAT2 dysfunction has been implicated in the pathogenesis of these disorders, and this compound has been shown to improve glutamate clearance and reduce neurotoxicity in animal models.

Eigenschaften

CAS-Nummer

122670-49-9

Molekularformel

C17H13F4NO6

Molekulargewicht

403.28 g/mol

IUPAC-Name

2-[[2-fluoro-6-methoxy-5-(trifluoromethyl)naphthalene-1-carbonyl]-methoxycarbonylamino]acetic acid

InChI

InChI=1S/C17H13F4NO6/c1-27-11-6-4-8-9(14(11)17(19,20)21)3-5-10(18)13(8)15(25)22(7-12(23)24)16(26)28-2/h3-6H,7H2,1-2H3,(H,23,24)

InChI-Schlüssel

WHJWOQBDTIOZCC-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)F)C(=O)N(CC(=O)O)C(=O)OC)C(F)(F)F

Kanonische SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)F)C(=O)N(CC(=O)O)C(=O)OC)C(F)(F)F

Andere CAS-Nummern

122670-49-9

Synonyme

2-FMTNG
N-((2-fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.